Cyclopregnol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopregnol is synthesized through a series of chemical reactions starting from pregnane derivatives. The key step involves the hydroxylation at the 6β position of the pregnane skeleton. This can be achieved using various reagents and catalysts under controlled conditions. The detailed synthetic route includes:
Hydroxylation: Introduction of a hydroxyl group at the 6β position.
Cyclization: Formation of the cyclopregnan structure through intramolecular reactions.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality and yield, and implementing purification methods suitable for industrial applications. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Cyclopregnol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Exploring its potential as a psychotropic agent and its interactions with other drugs.
Industry: Potential use in the synthesis of other steroid derivatives and as a chemical intermediate.
Mechanism of Action
The mechanism of action of cyclopregnol involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate. By influencing these pathways, this compound can affect mood, cognition, and behavior. its exact mechanism of action remains incompletely understood .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: An antipsychotic drug that was found to be more effective than cyclopregnol in clinical trials.
Pregnanolone: Another neurosteroid with similar structural features but different pharmacological properties.
Allopregnanolone: A neurosteroid with potent anxiolytic and sedative effects.
Uniqueness of this compound
This compound’s uniqueness lies in its specific hydroxylation pattern and cyclopregnan structure, which confer distinct chemical and biological properties. Despite its limited clinical success, it remains a valuable compound for research and development in steroid chemistry and neuropharmacology .
Properties
CAS No. |
465-53-2 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(1S,2R,5S,7S,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-12(22)15-4-5-16-14-10-18(23)21-11-13(21)6-9-20(21,3)17(14)7-8-19(15,16)2/h13-18,23H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19+,20+,21+/m0/s1 |
InChI Key |
UGIARLNNAPRCPF-HUPPADNKSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@]45[C@@]3(CC[C@H]4C5)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)O)C |
Origin of Product |
United States |
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